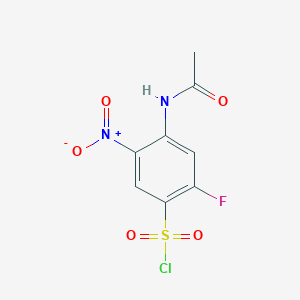
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClFN2O5S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of acetamido, fluoro, nitro, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Acetylation: Introduction of an acetamido group.
Sulfonylation: Introduction of a sulfonyl chloride group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, acetic anhydride for acetylation, and chlorosulfonic acid for sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often involving advanced techniques such as catalytic reactions and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The acetamido group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-amino-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.
Oxidation: Formation of corresponding oxidized derivatives.
Applications De Recherche Scientifique
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules, thereby affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl fluoride
- 4-Acetamido-2-chloro-5-nitrobenzene-1-sulfonyl chloride
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl bromide
Uniqueness
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the fluoro group enhances its chemical stability, while the sulfonyl chloride group provides high reactivity for nucleophilic substitution reactions. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6ClFN2O5S |
|---|---|
Poids moléculaire |
296.66 g/mol |
Nom IUPAC |
4-acetamido-2-fluoro-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClFN2O5S/c1-4(13)11-6-2-5(10)8(18(9,16)17)3-7(6)12(14)15/h2-3H,1H3,(H,11,13) |
Clé InChI |
DKAQINXCUNJVEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)


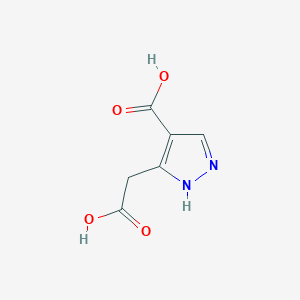

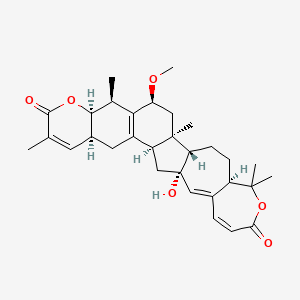
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
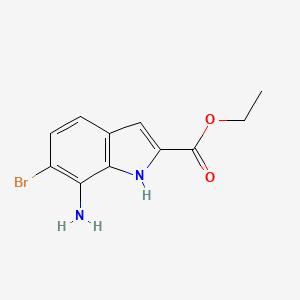

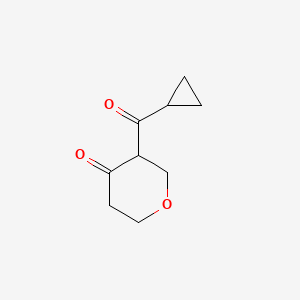
amine](/img/structure/B13072420.png)

